
Boc-N-Me-Orn(Fmoc)-OH
Übersicht
Beschreibung
Boc-N-Me-Orn(Fmoc)-OH, also known as Boc-N-Me-Orn(Fmoc)-hydroxybenzyl, is an organic compound that has been used in a variety of scientific research applications. This compound is a derivative of the amino acid ornithine and is a common building block for peptide synthesis. It is a highly versatile compound that has been used in a variety of biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Boc-N-Me-Orn(Fmoc)-OH(Fmoc)-OH has been used in a variety of scientific research applications. It has been used in the synthesis of peptides, which are short chains of amino acids that are used in a variety of biochemical and physiological studies. This compound(Fmoc)-OH has also been used in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides. This compound(Fmoc)-OH has also been used in the synthesis of peptide-based drugs, which are used to treat a variety of diseases.
Wirkmechanismus
Boc-N-Me-Orn(Fmoc)-OH(Fmoc)-OH is a building block for peptide synthesis. It is a highly versatile compound that can be used to synthesize a variety of peptides. During peptide synthesis, this compound(Fmoc)-OH reacts with other amino acids to form peptide bonds. These peptide bonds are responsible for the structure and function of the peptide.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound(Fmoc)-OH depend on the peptide that it is used to synthesize. Peptides are used in a variety of biochemical and physiological studies, and the effects of these peptides can vary greatly. Peptides can be used to modulate the activity of enzymes, hormones, and other proteins. Peptides can also be used to regulate cell growth and differentiation, as well as to regulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Boc-N-Me-Orn(Fmoc)-OH(Fmoc)-OH in lab experiments provides a number of advantages. This compound(Fmoc)-OH is easy to synthesize, and it can be used to synthesize a variety of peptides. This compound(Fmoc)-OH is also relatively inexpensive and readily available. However, there are some limitations to the use of this compound(Fmoc)-OH in lab experiments. This compound(Fmoc)-OH is not as stable as other peptide building blocks, and it can be difficult to control the reaction conditions. Additionally, this compound(Fmoc)-OH is not as efficient as other peptide building blocks, and it can produce unwanted byproducts.
Zukünftige Richtungen
There are many potential future directions for the use of Boc-N-Me-Orn(Fmoc)-OH(Fmoc)-OH. This compound(Fmoc)-OH can be used to synthesize a variety of peptides, and these peptides can be used to study a variety of biological processes. Additionally, this compound(Fmoc)-OH can be used to develop peptide-based drugs that can be used to treat a variety of diseases. Finally, this compound(Fmoc)-OH can be used to develop peptidomimetics, which are molecules that mimic the structure and
Eigenschaften
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O6/c1-26(2,3)34-25(32)28(4)22(23(29)30)14-9-15-27-24(31)33-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21-22H,9,14-16H2,1-4H3,(H,27,31)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQODNRLCAAIRTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



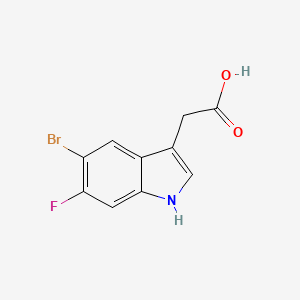
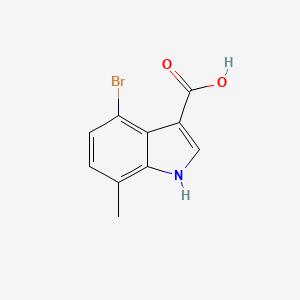

![[2-(Benzyloxy)-5-bromo-3-fluorophenyl]methanol](/img/structure/B1449407.png)


![Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate](/img/structure/B1449412.png)
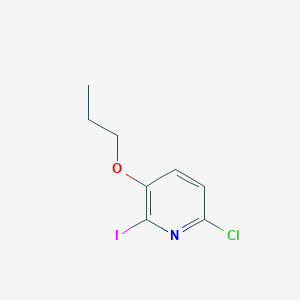

![[(2,2-Dimethylcyclopropyl)methyl]hydrazine hydrochloride](/img/structure/B1449418.png)
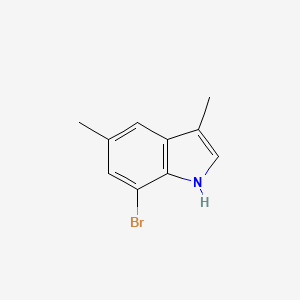

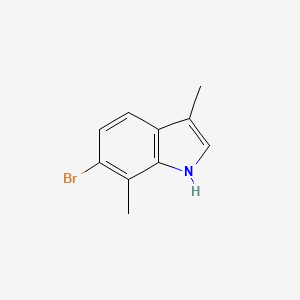
![6-Fluoro-8-methylimidazo[1,5-a]pyridine](/img/structure/B1449424.png)